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molecular formula C6H6Cl2S2 B8621129 2-Chloro-5-(2-chloroethylthio)thiophene

2-Chloro-5-(2-chloroethylthio)thiophene

Cat. No. B8621129
M. Wt: 213.1 g/mol
InChI Key: QKRAXWWCOXYDLC-UHFFFAOYSA-N
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Patent
US06403610B1

Procedure details

28 cm3 of a 5N aqueous sodium hydroxide solution were added, with stirring, to a solution, cooled to a temperature in the region of 5° C., of 17.9 g of 2-chloro-5-thiophenethiol in 30 cm3 of 1-chloro-2-bromoethane, and then the temperature was allowed to return to the region of 20° C., while stirring was continued for 16 hours. The reaction mixture was diluted with 300 cm3 of ethyl acetate and washed with 3 times 150 cm3 of water. The organic solution was dried over sodium sulfate, filtered, and evaporated under reduced pressure (5 kPa) at a temperature in the region of 45° C. 20.6 g of 2-chloro-5-(2-chloroethylthio)thiophene were obtained in the form of an oil with a brown color.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[S:5][C:6]([SH:9])=[CH:7][CH:8]=1.[Cl:10][CH2:11][CH2:12]Br>C(OCC)(=O)C>[Cl:3][C:4]1[S:5][C:6]([S:9][CH2:12][CH2:11][Cl:10])=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
17.9 g
Type
reactant
Smiles
ClC=1SC(=CC1)S
Name
Quantity
30 mL
Type
reactant
Smiles
ClCCBr
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring, to a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to the region of 20° C.
STIRRING
Type
STIRRING
Details
while stirring
WASH
Type
WASH
Details
washed with 3 times 150 cm3 of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure (5 kPa) at a temperature in the region of 45° C

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1SC(=CC1)SCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 20.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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